

A Comparative Guide to Gold(I) Catalysts: Triphenylphosphinechlorogold vs. Modern Alternatives

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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

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In the landscape of modern organic synthesis, gold(I) catalysts have emerged as powerful tools for the construction of complex molecular architectures, primarily through their ability to activate alkynes and allenes toward nucleophilic attack.^[1] Among the pioneering catalysts in this field is triphenylphosphinegold(I) chloride, (Ph₃P)AuCl. While foundational, the evolution of gold catalysis has introduced a new generation of ligands, such as N-heterocyclic carbenes (NHCs) and bulky biaryl phosphines, which often exhibit superior reactivity and stability.^[2]

This guide provides an objective comparison of the performance of (Ph₃P)AuCl with two prominent modern gold(I) catalysts: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl) and (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate ([JohnPhosAu(MeCN)]SbF₆). The comparison is supported by experimental data from the literature for two key transformations: the intramolecular cycloisomerization of 1,6-enynes and the intermolecular hydroamination of alkynes.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the catalytic efficiency of (Ph₃P)AuCl, IPrAuCl, and JohnPhosAu(I) complexes in representative organic transformations. These quantitative data

are compiled from various studies to provide a clear comparison of catalyst loading, reaction time, temperature, and yield.

Table 1: Intramolecular Cycloisomerization of a 1,6-Enyne

Catalyst	Catalyst Loading (mol%)	Co-catalyst/ Additive	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
(Ph ₃ P)AuCl	2.5	AgSbF ₆ (2.5 mol%)	CH ₂ Cl ₂	20	3	76	[3]
IPrAuCl	5	AgSbF ₆ (5 mol%)	DCE	80	-	High Yield	[4]
[JohnPhosAu(MeCN)]SbF ₆	5	-	CH ₂ Cl ₂	25	-	95	[5]

Note: Direct comparative studies under identical conditions are limited. The data presented is from different sources and is intended to be illustrative of general performance.

Table 2: Intermolecular Hydroamination of Phenylacetylene with Aniline

Catalyst	Catalyst Loading (mol%)	Co-catalyst/ Additive	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
(Ph ₃ P)AuCl	1	AgSbF ₆	-	-	-	Low Yield	[6]
IPrAuCl	1	AgSbF ₆ (2 mol%)	CH ₃ CN	90	16	99	[7]
{(o-biphenyl)di-tert-butylphosphine}AuCl	5	-	-	80-100	12-24	up to 80	[8]

Note: The JohnPhos ligand is a type of (o-biphenyl)di-tert-butylphosphine. The data for (Ph₃P)AuCl in this specific reaction shows it to be inferior to NHC-based catalysts.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: Gold(I)-Catalyzed Intramolecular Cycloisomerization of a 1,6-Enyne

This procedure is adapted from a study on the cycloisomerization of 3-allyl-1,4-diynes.[3]

Materials:

- 3-allyl-1,4-diyne substrate (1.0 equiv)
- Chloro(triphenylphosphine)gold(I) [(Ph₃P)AuCl] (2.5 mol%)
- Silver hexafluoroantimonate (AgSbF₆) (2.5 mol%)

- Anhydrous dichloromethane (CH_2Cl_2) to make a 0.1 M solution
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the 3-allyl-1,4-diyne substrate (0.3 mmol, 1.0 equiv).
- Add anhydrous dichloromethane to dissolve the substrate.
- In a separate vial, weigh chloro(triphenylphosphine)gold(I) (2.5 mol%) and silver hexafluoroantimonate (2.5 mol%) and dissolve them in a small amount of anhydrous dichloromethane.
- Add the catalyst solution to the substrate solution via syringe.
- Stir the reaction mixture at 20 °C for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[3.1.0]hexane product.

Protocol 2: Gold(I)-Catalyzed Intermolecular Hydroamination of Phenylacetylene with Aniline

This protocol is based on a comparative study of NHC-gold(I) complexes.^[7]

Materials:

- Aniline (1.0 mmol, 1.0 equiv)
- Phenylacetylene (1.5 mmol, 1.5 equiv)
- [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl) (1 mol%)

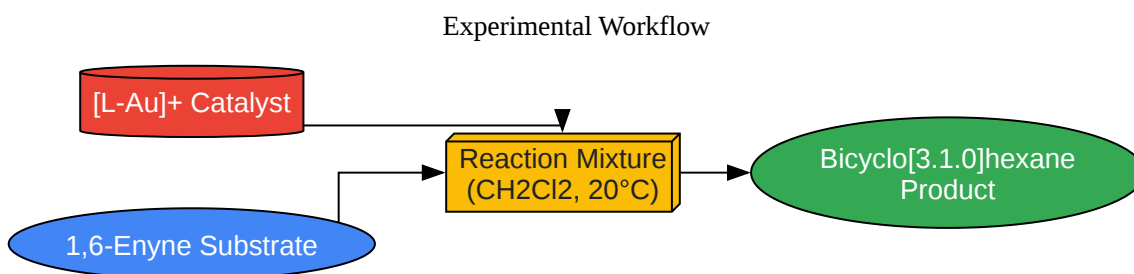
- Silver hexafluoroantimonate (AgSbF_6) (2 mol%)
- Acetonitrile (CH_3CN) (1.0 mL)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a Schlenk tube under an inert atmosphere, add aniline (1.0 mmol), phenylacetylene (1.5 mmol), IPrAuCl (1 mol%), and AgSbF_6 (2 mol%).
- Add 1.0 mL of acetonitrile to the reaction mixture.
- Place the Schlenk tube in a preheated oil bath at 90 °C.
- Stir the reaction mixture for 16 hours.
- After cooling to room temperature, remove the solvent under reduced pressure.
- The yield of the resulting imine can be determined by $^1\text{H-NMR}$ spectroscopy using an internal standard.

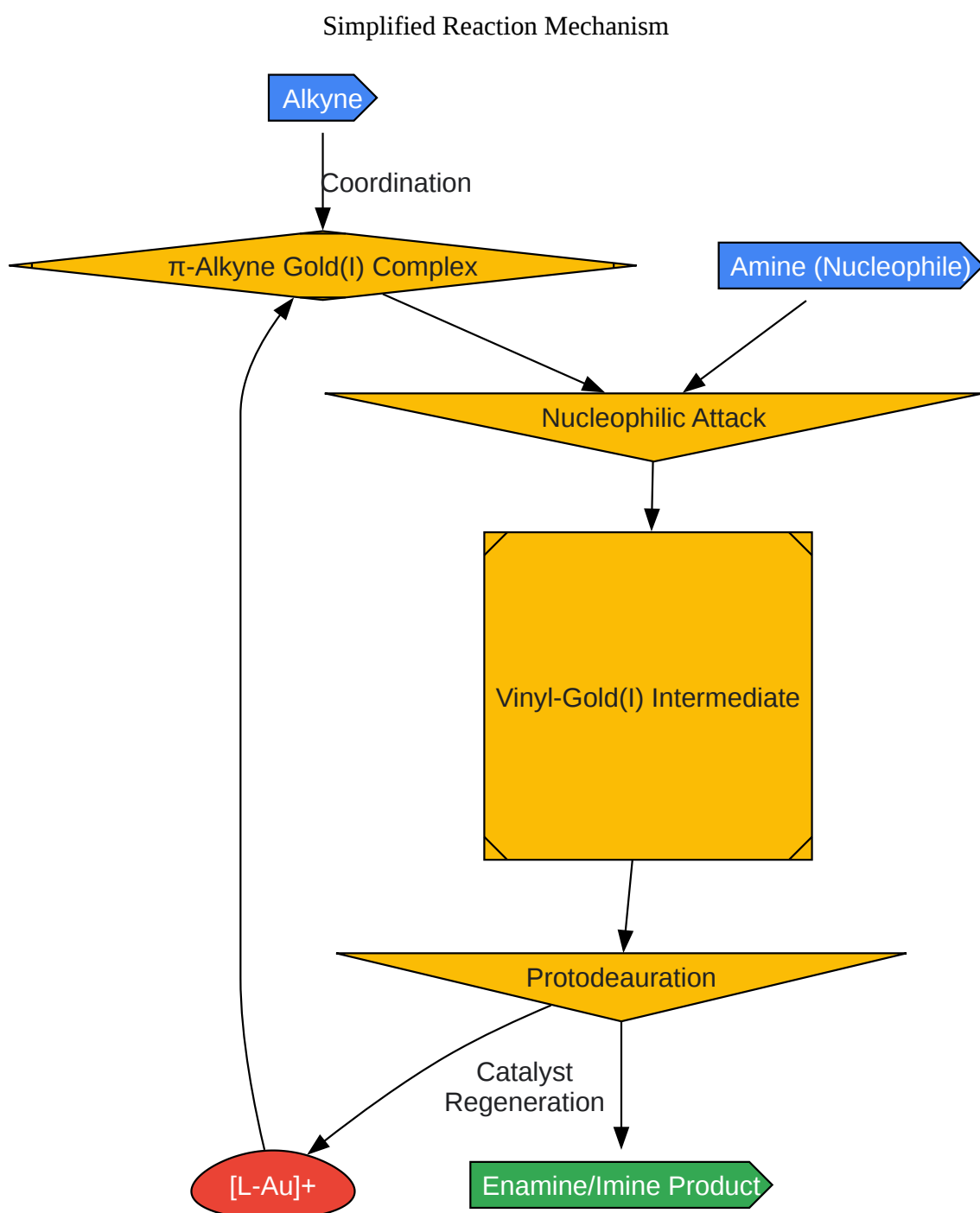
Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows discussed.



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Experimental workflow for enyne cycloisomerization.



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General mechanism for gold(I)-catalyzed hydroamination.

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